11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Description
This compound belongs to the pyrido-benzodiazepinone class, characterized by a fused tricyclic system. Its structure includes a pyrazine ring (3,5-dihydro-2H-pyrazin-4-yl) substituted with a hydroxyethyl group at the 11-position.
Properties
CAS No. |
63257-31-8 |
|---|---|
Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H19N5O2/c1-18(25,22-11-9-19-10-12-22)23-15-7-3-2-5-13(15)17(24)21-14-6-4-8-20-16(14)23/h2-9,25H,10-12H2,1H3,(H,21,24) |
InChI Key |
DWNAQUCICYGYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCN=CC1)(N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LS 822; LS-822; LS822; |
Origin of Product |
United States |
Biological Activity
The compound 11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.36 g/mol. Its structure features a pyrido-benzodiazepine core, which is known for various biological activities.
Structural Characteristics
- Core Framework : Pyrido[2,3-b][1,4]benzodiazepine
- Substituents : Hydroxyethyl and dihydropyrazine groups
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that the compound showed an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The compound appears to induce apoptosis through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of PI3K/Akt Pathway : Resulting in reduced cell survival signals.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. A study assessed its impact on COX enzymes, revealing that it inhibits COX-2 activity with an IC50 value of 25 µM. This inhibition suggests potential use in treating inflammatory diseases.
Comparative Biological Activity Table
Study 1: Anticancer Screening
A multicenter study screened various compounds for anticancer activity using multicellular spheroids as a model. The compound was identified as one of the most promising candidates due to its high efficacy against multiple cancer types.
Study 2: Anti-inflammatory Assessment
In a rat model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to control groups. The results indicated that it could be developed further for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the hydroxyethyl group can enhance biological activity. For example:
- Hydroxyl Group Positioning : Variations in the positioning of hydroxyl groups on the pyrazine ring significantly affect potency.
- Substituent Variations : Altering substituents on the benzodiazepine core can lead to improved selectivity for COX enzymes.
Comparison with Similar Compounds
Key Observations :
- The hydroxyethyl-pyrazinyl group in the target compound may enhance water solubility compared to alkyl or aryl substituents (e.g., cyclopropyl or methyl groups) .
- Piperidine/acetyl-substituted analogs (e.g., AQ-RA 741) exhibit high m2/m4 muscarinic receptor affinity, suggesting that bulky, nitrogen-rich substituents favor receptor binding .
Solubility :
- Hydroxyethyl-pyrazine substituents likely improve solubility over non-polar groups (e.g., methyl or cyclopropyl), which could enhance bioavailability .
Research Findings and Implications
- Receptor Selectivity : Analogs with piperazine-derived substituents (e.g., AQ-RA 741) show 129- to 195-fold selectivity for m2/m4 over m5 receptors, highlighting the importance of substituent bulk and polarity . The target compound’s hydroxyethyl-pyrazine group may similarly fine-tune receptor interaction.
- Therapeutic Potential: Structural similarities to Motesanib (CAS 453562-69-1) and Dutacatib (CAS 501000-36-8) suggest possible kinase or protease inhibition applications, though experimental validation is needed .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Synthetic Methods for Pyrido-Benzodiazepinones
| Method | Example Compound | Yield (%) | Key Steps |
|---|---|---|---|
| Reductive Lactamization | Pyrazolo-pyrazinones | 60-75 | Amino acid coupling, reduction |
| Cyclization | AF-DX 384 | 40-50 | Amide formation, ring closure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
